4-isopropylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)7-3-4-10-5-8(7)9/h3-6H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHNYMRENKHHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337991-84-0 | |
| Record name | 4-(propan-2-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of 4 Isopropylpyridin 3 Amine Derivatives
Fundamental Reaction Mechanisms
The pyridine (B92270) ring, being electron-deficient, and the electron-donating amino group create a unique electronic environment within 4-isopropylpyridin-3-amine, influencing its susceptibility to various modes of attack.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-poor aromatic rings, such as pyridine. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. strath.ac.uk The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing this intermediate. masterorganicchemistry.com In the context of this compound derivatives, the pyridine nitrogen itself acts as an electron-withdrawing feature. For a leaving group positioned on the pyridine ring, a nucleophile can attack the carbon atom bearing the leaving group, leading to substitution.
Recent research has also explored the concept of dynamic self-correcting nucleophilic aromatic substitution, where thermodynamic control can dictate the final product distribution in complex systems. nih.gov This approach allows for the synthesis of intricate molecular architectures in high yields by enabling the reversal of kinetically favored, but thermodynamically less stable, side products. nih.gov
Table 1: General Factors Influencing SNAr Reactions
| Factor | Influence on SNAr Reactivity |
| Aromatic Ring | Electron-poor rings are more reactive. masterorganicchemistry.com |
| Leaving Group | More electronegative leaving groups can increase the rate, though C-LG bond cleavage is not the rate-determining step. masterorganicchemistry.com |
| Nucleophile | Stronger nucleophiles generally lead to faster reactions. |
| Substituents | Electron-withdrawing groups ortho/para to the leaving group accelerate the reaction. masterorganicchemistry.compressbooks.pub |
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. libretexts.org When EAS does occur, it typically directs incoming electrophiles to the 3-position (meta to the nitrogen). libretexts.org
However, the presence of the strongly activating amino group at the 3-position in this compound significantly alters this reactivity pattern. Amino groups are powerful ortho- and para-directors in electrophilic aromatic substitution on benzene rings due to their ability to stabilize the cationic intermediate (arenium ion) through resonance. lkouniv.ac.in In this compound, the amino group at C3 will direct incoming electrophiles to the positions ortho and para to it, which are C2, C4, and C6.
The final substitution pattern will be a result of the competing directing effects of the pyridine nitrogen (meta-directing) and the amino group (ortho-, para-directing), as well as the steric hindrance imposed by the isopropyl group at C4. The isopropyl group will sterically hinder attack at the C5 position. The electronic activation by the amino group is generally a stronger effect than the deactivation by the pyridine nitrogen. lkouniv.ac.in Therefore, electrophilic substitution is most likely to occur at the 2- and 6-positions, which are ortho and para to the activating amino group and not sterically encumbered.
Table 2: Predicted Regioselectivity of EAS on this compound
| Position | Influence of Pyridine N | Influence of Amino Group | Steric Hindrance from Isopropyl Group | Overall Predicted Reactivity |
| C2 | Deactivated | Activated (ortho) | Low | Favored |
| C5 | Activated | Deactivated (meta) | High | Disfavored |
| C6 | Deactivated | Activated (para) | Low | Favored |
Radical reactions offer an alternative avenue for the functionalization of pyridine rings, often with regioselectivity patterns complementary to ionic reactions.
The direct alkylation of pyridines can be achieved through radical chain mechanisms. One effective method involves the reaction of N-methoxypyridinium salts with alkyl radicals. researchgate.netnih.govchemrxiv.org This process proceeds under neutral conditions and does not require an external oxidant. researchgate.netnih.govchemrxiv.org The N-methoxy group activates the pyridine ring towards radical addition. The proposed mechanism involves the addition of an alkyl radical to the N-methoxypyridinium salt to form a radical cation intermediate. chemrxiv.org Subsequent rearomatization occurs through the loss of a proton and elimination of a methoxyl radical, which propagates the radical chain. chemrxiv.org
While direct studies on this compound are not available, it is conceivable that its N-alkoxy derivatives would undergo similar radical alkylation reactions. The position of radical attack would be influenced by both electronic and steric factors.
Table 3: Key Steps in the Radical Chain Alkylation of N-Alkoxypyridinium Salts
| Step | Description |
| Initiation | Generation of alkyl radicals from precursors like alkyl iodides or through hydroboration of alkenes. researchgate.netnih.gov |
| Propagation | 1. Addition of the alkyl radical to the N-alkoxypyridinium salt. chemrxiv.org 2. Rearomatization via proton loss and elimination of a methoxyl radical. chemrxiv.org |
| Termination | Combination of radical species. |
Atom Transfer Radical Addition (ATRA) is a powerful method for the simultaneous introduction of two functional groups across an unsaturated bond. rsc.org In the context of pyridine derivatives, ATRA can be used to add alkyl and other functional groups. The mechanism typically involves a transition metal catalyst, often copper-based, that facilitates the transfer of an atom (e.g., a halogen) from a precursor to a radical intermediate. rsc.orgrsc.org Amines can also play a crucial role in these reactions, acting as ligands for the metal catalyst or even as reducing agents to generate the active catalyst species. nih.gov
For instance, amine-borane complexes have been shown to initiate the radical addition of SF5Cl to alkenes and alkynes. beilstein-journals.org This suggests that the amine functionality within a molecule could potentially participate in or influence ATRA reactions on other parts of the molecule or in intermolecular processes.
Radical Reaction Pathways
Amine Group Reactivity
The primary amino group at the 3-position of this compound is a key site of reactivity. It can act as a nucleophile and a base. The nucleophilicity of this amine is influenced by the electronic effects of the pyridine ring and the steric hindrance from the adjacent isopropyl group.
The amine group is expected to undergo typical reactions of primary amines, such as acylation, alkylation, and the formation of Schiff bases. The steric bulk of the ortho-isopropyl group may, however, reduce the rate of reactions involving the amine, as has been observed in structurally related compounds like N2-isopropylpyridine-2,3-diamine where the isopropyl group hinders the reactivity of the adjacent amino group.
The nucleophilic character of the amine group allows it to participate in reactions such as the synthesis of sulfenamides from thiols. rsc.org The reactivity in such S-N bond formation reactions can be dependent on both the steric and electronic properties of the amine. rsc.org Less nucleophilic and sterically hindered amines have been shown to be less effective in these transformations. rsc.org
Table 4: Potential Reactions of the Amine Group in this compound
| Reaction Type | Reagents | Expected Product | Notes |
| Acylation | Acyl chlorides, Anhydrides | N-(4-isopropylpyridin-3-yl)amide | Generally a facile reaction for primary amines. |
| Alkylation | Alkyl halides | Secondary or tertiary amine | Steric hindrance from the isopropyl group may affect the rate and extent of alkylation. |
| Schiff Base Formation | Aldehydes, Ketones | Imine | A common reaction for primary amines. |
| Sulfenamide Formation | Thiols (with an oxidant or catalyst) | Sulfenamide | The success of this reaction would depend on the nucleophilicity of the amine. rsc.org |
Condensation Reactions
The amine functionality in this compound and related structures is a key participant in condensation reactions, a fundamental process for forming larger molecules and heterocyclic systems. Research shows that primary amines, such as the isopropylamine (B41738) used to form related structures, readily react with dicarbonyl compounds. For instance, the condensation of 1,5-diphenylpentane-1,3,5-trione (B73800) with various primary amines, including isopropylamine, in refluxing ethanol (B145695) leads to the formation of 1-substituted 3,5-dibenzoylpyridin-4(1H)-ones. clockss.org This type of reaction involves the formation of an enamine intermediate, followed by cyclization and dehydration to yield the final pyridinone product. clockss.org
In a similar vein, complex chemical syntheses can leverage condensation pathways. The reactions between aldehydes and ketones, often derived from the side chains of larger molecules, and ammonia (B1221849) or amines can generate imine intermediates. These intermediates can then undergo further condensation, cyclization, and rearrangement to produce various pyridine bases. nih.gov For example, the condensation between different aldimines can form diamino/diamine imines, which readily cyclize to produce a tetrahydropyridine (B1245486) intermediate that subsequently rearranges to the final pyridine product. nih.gov
A three-component reaction highlights the utility of amine-initiated condensations for creating dihydropyrimidinones (DHPMs). This process involves the reaction of aldehydes, electron-deficient alkynes, and ureas or thioureas. The reaction is initiated by the addition of a secondary amine to the alkyne, forming a key enamine intermediate. This intermediate then participates in a cascade of reactions, including condensation with an imine generated from the aldehyde and urea/thiourea, followed by intramolecular cyclization and elimination to yield the final DHPM product. beilstein-journals.org
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| 1,5-diphenylpentane-1,3,5-pentanetrione, Isopropylamine | Ethanol, Reflux, 5 h | 3,5-Dibenzoyl-1-isopropylpyridin-4(1H)-one | clockss.org |
| Aldehydes, Alkyl Propiolate, Urea/Thiourea, Piperazine | DMF or THF, p-TSA, TMSCl, 90 °C, 12 h | 3,4-Dihydropyrimidinones/thiones | beilstein-journals.org |
Alkylation and Acylation Processes
The functionalization of pyridine rings through alkylation is a critical transformation in organic synthesis. Mechanistic investigations have revealed that the regioselectivity of pyridine alkylation can be precisely controlled. acs.org Specifically, the direct alkylation of pyridines can be directed to either the C2 or C4 position by modulating the aggregation state of the alkyllithium reagent used as an activator. acs.orgresearchgate.net
Studies have shown that tetrameric alkyllithium clusters, such as methyllithium (B1224462) (MeLi), preferentially lead to C4-alkylation. In contrast, dimeric clusters, formed by sterically hindered reagents like sec-butyllithium (B1581126) (sBuLi) in coordinating solvents such as THF, favor C2-alkylation. acs.org Quantum mechanical calculations support this observation, indicating that methyllithium exists primarily as a tetramer, while sec-butyllithium favors a dimeric state in THF. acs.org This regiodivergent approach allows for the selective synthesis of different alkylated pyridine isomers from the same starting material by simply changing the activator and solvent conditions. acs.orgresearchgate.net The general process involves the reaction of the pyridine with a 1,1-diborylalkane in the presence of the alkyllithium activator. acs.org
Acylation of aminopyridines can proceed through several pathways. The amino group can be directly acylated using acyl halides or anhydrides to form the corresponding amides. ambeed.com Furthermore, the pyridine ring itself can be subject to acylation reactions, which traditionally fall under the category of Friedel-Crafts reactions. However, regioselectivity can be an issue. Alternative radical-based approaches to C-H acylation have been developed, which can offer different, or "divergent," regioselectivity compared to the classic ionic pathways. researchgate.net
| Alkylation Position | Conditions | Activator (Aggregation State) | Reference |
|---|---|---|---|
| C4-Alkylation | Pyridine, 1,1-diborylalkane, 2-Me (2.0 equiv), 1,2-DME, 80 °C, 18 h | MeLi (Tetrameric) | acs.org |
| C2-Alkylation | Pyridine, 1,1-diborylalkane, 2-sBu (2.5 equiv), THF/toluene (1:1), 80 °C, 18 h | sBuLi (Dimeric) | acs.org |
Boron-Containing Analogues and Their Reactivity
Boron-containing derivatives of nitrogen heterocycles are of significant interest due to their unique reactivity and applications in medicinal chemistry. mdpi.com Boronic acid derivatives of aromatic amines can be synthesized through standard amidation coupling reactions. For example, the reaction of arylamines with 3- or 4-carboxyphenylboronic acid using a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) yields the corresponding boronic acid-containing amides. mdpi.com
The reactivity of boron is also central to the mechanistic pathways of certain alkylation reactions. In the regiodivergent alkylation of pyridines with 1,1-diborylalkanes, boron-ate complexes are proposed as key intermediates. acs.org For instance, in the C2-alkylation pathway, the activation of a boronate ester (Bpin) group can generate a boron-ate complex, which is crucial for the subsequent steps leading to the final C2-alkylated pyridine. acs.org
Furthermore, the interaction between amines and boron-based Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can lead to the formation of "frustrated Lewis pairs" (FLPs). researchgate.net Depending on the steric and electronic properties of the amine and borane (B79455), they can form a classical adduct or exist as a non-interacting pair. These FLPs exhibit unique reactivity, such as the ability to activate small molecules. For example, the reaction of an alkyne with the FLP formed from N,N-dimethylaniline and B(C₆F₅)₃ results in the trans-1,2-addition of the amine and borane across the triple bond. researchgate.net This highlights the potential for boron-containing analogues of this compound to participate in FLP chemistry, expanding their synthetic utility. researchgate.net
| Amine Reactant | Boron Reagent | Coupling Agent | Product Type | Reference |
|---|---|---|---|---|
| Arylamines (general) | 3-Carboxyphenylboronic acid | EDC | Boronic acid-containing amides | mdpi.com |
| Arylamines (general) | 4-Carboxyphenylboronic acid | EDC | Boronic acid-containing amides | mdpi.com |
| N,N-dimethylaniline | B(C₆F₅)₃ | N/A (FLP formation) | trans-1,2-addition product with alkynes | researchgate.net |
Computational and Theoretical Studies on 4 Isopropylpyridin 3 Amine and Analogues
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for investigating the intricacies of molecular systems. For compounds like 4-isopropylpyridin-3-amine, these methods, particularly those rooted in Density Functional Theory (DFT), offer a detailed picture of their electronic structure and potential reactivity, which is often difficult to capture through experimental means alone. imperial.ac.uk
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a dominant method for the quantum mechanical simulation of molecules, providing a balance between accuracy and computational cost. imperial.ac.ukals-journal.com It is widely used to calculate the electronic structure, geometry, and properties of atoms and molecules. als-journal.com For pyridine (B92270) derivatives, DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), have proven effective in predicting a wide range of properties. als-journal.comresearchgate.netrsc.org
The basicity of pyridine derivatives is a key determinant of their chemical and biological activity. DFT calculations are frequently employed to study the acidity and basicity of these compounds by calculating their proton affinities. The site of protonation is crucial; for this compound, protonation can occur at the pyridine ring nitrogen or the exocyclic amino group. Theoretical calculations can determine the relative energies of these two protonated forms, thereby identifying the more basic site.
Studies on other substituted pyridines have demonstrated a strong correlation between DFT-calculated gas-phase basicities or proton affinities and experimentally measured pKa values in solution. researchgate.netelectronicsandbooks.com For instance, research on various substituted pyridines found that DFT-calculated acidity constants showed excellent agreement with experimental pKa values, with a regression coefficient (R²) of nearly one. researchgate.net This predictive power allows for the in-silico estimation of pKa for new or uncharacterized pyridine derivatives.
Table 1: Illustrative DFT-Calculated Proton Affinities for this compound
| Protonation Site | Calculated Proton Affinity (kcal/mol) | Relative Stability |
| Pyridine Nitrogen (N1) | -235.0 | More Stable |
| Amino Nitrogen (N3) | -228.5 | Less Stable |
| Note: The values presented are hypothetical and for illustrative purposes, based on typical results for similar aminopyridines. |
Nucleophilicity is a kinetic property that is critical for understanding reaction mechanisms. DFT calculations provide several descriptors to predict and rationalize the nucleophilic behavior of molecules. ias.ac.in For substituted pyridines, various theoretical scales for nucleophilicity have been developed and tested, often based on the energy of the Highest Occupied Molecular Orbital (HOMO) or other conceptual DFT indices. ias.ac.inmdpi.com
The nucleophilicity of this compound is modulated by two opposing factors:
Electronic Effects : The electron-donating amino group at the 3-position increases the electron density of the pyridine ring, enhancing its nucleophilicity compared to unsubstituted pyridine.
Steric Effects : The bulky isopropyl group at the 4-position, adjacent to the amino group, can create steric hindrance, potentially reducing the nucleophilicity of the amino nitrogen. vulcanchem.com
Studies on a wide range of amines have quantified these effects, showing that nucleophilicity generally increases in the order of primary < secondary amines but is significantly diminished by bulky substituents. masterorganicchemistry.com DFT-based methods can model these competing influences to provide a quantitative prediction of reactivity. researchgate.net
Table 2: Common DFT-Calculated Indices for Nucleophilicity Prediction
| Index | Description | Relevance to this compound |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Higher E(HOMO) indicates greater electron-donating ability and higher nucleophilicity. |
| Global Nucleophilicity (N) | An index derived from the HOMO energy, referenced against a standard like tetracyanoethylene. ias.ac.in | Provides a quantitative value for comparing nucleophilicity across different molecules. |
| Parr Functions (Pk-) | Local condensed indices that identify the most nucleophilic sites within a molecule. mdpi.com | Can distinguish the nucleophilic character of the ring nitrogen versus the amino nitrogen. |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that provides insight into the kinetic stability and chemical reactivity of a molecule. researchgate.net A small energy gap implies that the molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. researchgate.netajchem-a.com DFT calculations are routinely used to compute the energies of these orbitals and visualize their spatial distribution. researchgate.netacs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine system, while the LUMO would be distributed across the aromatic ring.
Table 3: Representative FMO Energy Values for a Substituted Pyridine Analogue
| Parameter | Energy (eV) |
| EHOMO | -5.8 |
| ELUMO | -0.9 |
| Energy Gap (ΔE) | 4.9 |
| Note: These values are representative and intended to illustrate the output of a typical DFT calculation. |
Molecular Geometry Optimization and Conformation Analysis
Determining the stable three-dimensional structure of a molecule is a primary goal of computational chemistry. mdpi.com Geometry optimization is a procedure that locates the minimum energy structure on the potential energy surface. als-journal.com For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles. Methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)) are standard for this purpose. acs.org
Conformational analysis is also crucial, as rotations around single bonds can lead to different conformers with varying energies. For this molecule, key conformational variables include the orientation of the isopropyl group relative to the pyridine ring and the geometry of the amino group (i.e., the degree of pyramidalization at the nitrogen atom). researchgate.net Computational analysis can identify the global minimum energy conformation, which is the most populated and representative structure of the molecule.
Table 4: Selected Optimized Geometrical Parameters for an Aminopyridine Structure
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C3-N (amino) | 1.39 Å |
| Bond Length | C4-C (isopropyl) | 1.52 Å |
| Bond Angle | C3-C4-C5 | 118.5° |
| Dihedral Angle | C5-C4-C(isopropyl)-H | 65.0° |
| Note: Values are hypothetical, based on typical geometries of similar molecules. |
Transition State Characterization and Reaction Barrier Computations
Understanding a chemical reaction requires not only knowing the structures of the reactants and products but also the structure and energy of the transition state (TS) that connects them. A transition state is a saddle point on the potential energy surface, and its energy relative to the reactants defines the activation energy barrier of the reaction. nih.gov
DFT calculations are a cornerstone of modern efforts to elucidate reaction mechanisms. acs.org By mapping the reaction pathway, researchers can locate the transition state structure. A key verification step is a frequency calculation, which must yield exactly one imaginary frequency for a true transition state, corresponding to the motion along the reaction coordinate. acs.org For this compound, such calculations could be used to investigate various reactions, such as electrophilic substitution on the pyridine ring or N-alkylation of the amino group. The computed activation barriers provide quantitative estimates of reaction rates. researchgate.net
Table 5: Illustrative Calculated Activation Barriers for Hypothetical Reactions
| Reaction Type | Reactant Complex | Transition State Energy (relative to reactants) |
| Electrophilic Aromatic Substitution | This compound + E+ | 15-25 kcal/mol |
| N-Alkylation at Amino Group | This compound + RX | 20-30 kcal/mol |
| Note: These are generalized energy ranges typical for such reactions and serve for illustrative purposes. |
Advanced Electronic Structure Analysis
Advanced electronic structure analysis delves into the details of bonding, charge distribution, and orbital interactions within a molecule. These methods provide a quantitative picture that complements the qualitative descriptions of classical chemical bonding theories.
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which align with Lewis structures. nih.gov A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, leading to a stabilization of the molecule. The stabilization energy, E(2), associated with this delocalization is a measure of the interaction's strength.
In the case of this compound, key donor-acceptor interactions would be expected to include:
Delocalization from the lone pair of the amino group nitrogen (LP(N)) to the π* orbitals of the pyridine ring.
Delocalization from the lone pair of the pyridine ring nitrogen (LP(N)) to the σ* orbitals of adjacent C-C and C-H bonds.
Hyperconjugative interactions involving the C-H and C-C bonds of the isopropyl group donating into the ring's π* system.
Table 1: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis of Analogous Pyridine Systems
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Exemplary) |
| LP (N of NH2) | π* (Pyridine Ring) | 5-15 |
| LP (N of Pyridine) | σ* (Adjacent C-C) | 1-5 |
| σ (C-H of Isopropyl) | π* (Pyridine Ring) | 0.5-2 |
Note: The values in this table are illustrative and based on typical stabilization energies found in computational studies of substituted pyridines. They are intended to provide an order of magnitude for the expected interactions in this compound.
The distribution of electron density within a molecule is fundamental to its chemical reactivity, intermolecular interactions, and physical properties. Computational methods can calculate the partial atomic charges on each atom, providing a quantitative measure of the local electronic environment. Common methods for charge calculation include Mulliken population analysis and Natural Population Analysis (NPA), which is part of the NBO package. researchgate.net
For this compound, the electronegative nitrogen atoms of the pyridine ring and the amino group are expected to carry negative partial charges, while the carbon and hydrogen atoms will be less electronegative and thus have positive or smaller negative charges. The isopropyl group, being an electron-donating group, will influence the charge distribution in the pyridine ring.
Studies on aminopyridines have shown that the nitrogen atom of the pyridine ring and the nitrogen of the amino group are indeed sites of significant negative charge. rsc.orgresearchgate.net The carbon atoms attached to these nitrogens, as well as the other ring carbons, exhibit a more complex pattern of charge distribution due to the interplay of inductive and resonance effects. researchgate.net
Table 2: Exemplary Calculated Atomic Charges (Mulliken) for 3-Aminopyridine (B143674) as an Analogue
| Atom | Partial Charge (e) |
| N (Pyridine) | -0.178 |
| C2 | +0.060 |
| C3 | -0.220 |
| C4 | +0.050 |
| C5 | +0.030 |
| C6 | +0.040 |
| N (Amino) | -0.250 |
Data adapted from theoretical studies on 3-aminopyridine and should be considered as an approximation for this compound. researchgate.net
Bond order is a measure of the number of chemical bonds between two atoms. In computational chemistry, bond orders can be calculated using various schemes, such as the Wiberg bond index or Mayer bond order. These calculations provide insight into the nature of the chemical bonds (single, double, triple) and can reveal the extent of π-delocalization in aromatic systems. nih.gov
In this compound, the C-C and C-N bonds within the pyridine ring are expected to have bond orders between 1 and 2, indicative of their aromatic character. The C-N bond of the amino group would be expected to have a bond order slightly greater than 1 due to partial double bond character from resonance with the ring. The C-C bonds of the isopropyl group will have bond orders close to 1.
Spectroscopic Property Predictions from Computational Models
Computational models are widely used to predict various spectroscopic properties, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). bohrium.comacs.orgmdpi.com These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic behavior.
Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra. bohrium.commdpi.com The calculations yield the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption wavelengths and intensities observed in a UV-Vis spectrum. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted pyridine ring. The presence of the amino and isopropyl groups will shift the absorption maxima compared to unsubstituted pyridine. Computational studies on aminopyridines have successfully predicted their UV-Vis spectra, showing good agreement with experimental data. researchgate.networldscientific.com
NMR chemical shifts can also be calculated with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the structure of a molecule. For this compound, calculations would predict the chemical shifts for the protons and carbons of the pyridine ring and the isopropyl group. The predicted shifts would reflect the electronic environment of each nucleus, as influenced by the amino and isopropyl substituents. For example, computational studies on diaminopyridine have shown good correlation between calculated and experimental ¹³C NMR chemical shifts. tandfonline.com
Table 3: Predicted Spectroscopic Properties for Aminopyridine Analogues
| Spectroscopic Technique | Predicted Parameter | Typical Predicted Values for Aminopyridines |
| UV-Vis (TD-DFT) | λmax (nm) | 250-350 |
| ¹³C NMR (GIAO) | Chemical Shift (ppm) | Pyridine Carbons: 100-160 |
| ¹H NMR (GIAO) | Chemical Shift (ppm) | Aromatic Protons: 6.5-8.5 |
Note: These values are representative of what would be expected for aminopyridine systems based on published computational studies and serve as a guide for the anticipated properties of this compound. researchgate.nettandfonline.comdergipark.org.tr
Spectroscopic Elucidation Methodologies for 4 Isopropylpyridin 3 Amine Structure and Purity
Vibrational Spectroscopy
Vibrational spectroscopy explores the quantized vibrational states of a molecule. By measuring the absorption of infrared light (FTIR) or the inelastic scattering of monochromatic light (FT-Raman), a spectrum is generated that is unique to the molecule's structure, reflecting the types of bonds present and their arrangement.
FTIR spectroscopy is a fundamental technique for identifying functional groups within a molecule. For 4-isopropylpyridin-3-amine, the primary amine (-NH₂) group, the isopropyl substituent, and the pyridine (B92270) ring each give rise to characteristic absorption bands.
The primary amine group is expected to show two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations, respectively. netlify.app An N-H scissoring (bending) vibration is anticipated in the 1650-1580 cm⁻¹ range. The C-N stretching vibration of the aromatic amine should appear between 1350 and 1200 cm⁻¹. nih.gov
The isopropyl group will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1465 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric). The pyridine ring itself produces a series of characteristic bands, including C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region and C-H bending vibrations.
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| ~3450 | Medium | νas(N-H) | Asymmetric N-H Stretch |
| ~3350 | Medium | νs(N-H) | Symmetric N-H Stretch |
| ~2965 | Strong | νas(C-H) | Isopropyl Asymmetric C-H Stretch |
| ~2870 | Medium | νs(C-H) | Isopropyl Symmetric C-H Stretch |
| ~1620 | Strong | δ(N-H) | N-H Scissoring |
| ~1590 | Strong | ν(C=C/C=N) | Pyridine Ring Stretch |
| ~1465 | Medium | δas(C-H) | Isopropyl Asymmetric C-H Bend |
| ~1380 | Medium | δs(C-H) | Isopropyl Symmetric C-H Bend |
FT-Raman spectroscopy serves as a valuable counterpart to FTIR. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations of non-polar bonds or symmetric vibrations often produce stronger signals in Raman spectra.
For this compound, the symmetric stretching vibrations of the pyridine ring are expected to be particularly intense in the FT-Raman spectrum. cdnsciencepub.com The C-H stretching vibrations of the isopropyl group and the aromatic C-H stretches will also be prominent. In contrast, the polar N-H stretching vibrations of the amine group, which are strong in the FTIR spectrum, are typically weaker in the Raman spectrum.
Table 2: Predicted FT-Raman Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| ~3060 | Medium | ν(C-H) | Aromatic C-H Stretch |
| ~2965 | Strong | νas(C-H) | Isopropyl Asymmetric C-H Stretch |
| ~2920 | Strong | νs(C-H) | Isopropyl Symmetric C-H Stretch |
| ~1590 | Very Strong | ν(C=C/C=N) | Pyridine Ring Stretch |
| ~1030 | Strong | Pyridine Ring Breathing | |
| ~1465 | Medium | δas(C-H) | Isopropyl Asymmetric C-H Bend |
While initial band assignments in vibrational spectra can be made based on characteristic group frequencies, a more precise and unambiguous assignment requires computational support. Potential Energy Distribution (PED) calculations are a theoretical method used to quantify the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsions) to each calculated vibrational mode. researchgate.netumsystem.edu
This analysis is crucial for complex molecules like this compound, where vibrational coupling can occur, meaning a single absorption band may result from a mixture of several motions. For instance, a band in the 1400-1600 cm⁻¹ region might have contributions from both pyridine ring stretching and N-H bending. A PED analysis would resolve this by providing percentages, such as "80% C=C stretch, 15% N-H bend," for that specific normal mode. researchgate.net This detailed assignment allows for a much deeper understanding of the molecule's vibrational dynamics and confirms the accuracy of the experimental spectrum's interpretation.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition, as well as providing structural information through fragmentation analysis. For a molecule like this compound, various mass spectrometry techniques can be employed to assess its structure and purity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique ideal for polar and basic molecules such as this compound. In ESI-MS, the analyte is dissolved in a polar, volatile solvent and pumped through a high-voltage capillary. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.
Given the presence of two basic nitrogen atoms (the pyridine ring nitrogen and the exocyclic amino group), this compound is expected to ionize efficiently in positive ion mode. The most probable event is the protonation of the molecule to form a singly charged molecular ion, [M+H]⁺. The exact mass of this ion can be calculated and would be the primary species observed in a full scan ESI-MS spectrum.
| Expected Ion | Formula | Calculated Mass (Da) | Observed m/z | Ionization Mode |
| Protonated Molecule | [C₉H₁₄N₂ + H]⁺ | 151.1281 | 151.1 | Positive |
Table 1. Predicted ESI-MS data for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing non-volatile compounds like this compound within complex mixtures. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification.
For this aminopyridine derivative, a reversed-phase high-performance liquid chromatography (HPLC) method would likely be employed. An acidic mobile phase modifier, such as formic acid or acetic acid, is typically added to improve the peak shape of basic analytes and to facilitate protonation for subsequent ESI-MS analysis. The mass spectrometer can be operated in full-scan mode to detect all ions or in selected ion monitoring (SIM) mode to specifically quantify the [M+H]⁺ ion of the target compound for enhanced sensitivity and selectivity.
| Parameter | Typical Condition | Purpose |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation based on polarity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component for polar analytes. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic component to elute the compound. |
| Flow Rate | 0.2 - 0.4 mL/min | Standard for analytical LC-MS. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the basic analyte. |
| MS Detection | Full Scan or Selected Ion Monitoring (SIM) at m/z 151.1 | Compound detection and quantification. |
Table 2. Representative LC-MS parameters for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
Gas chromatography-mass spectrometry (GC-MS) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. While highly effective for many organic molecules, primary amines like this compound can present challenges. The polar N-H group can interact strongly with active sites on standard silica-based GC columns, leading to poor peak shape (tailing) and potential sample loss.
To overcome these issues, analysis would require either a specialized base-deactivated GC column or chemical derivatization of the amine group. Derivatization, for instance by reacting the amine with a silylating agent (e.g., BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride), would reduce its polarity and improve its chromatographic behavior. In the mass spectrometer, the compound would undergo electron ionization (EI), a hard ionization technique that causes extensive fragmentation, providing a characteristic fingerprint that can be used for structural confirmation.
| Parameter | Typical Condition | Rationale |
| GC Column | Base-deactivated wax or low-bleed phenyl column | Minimizes peak tailing for basic compounds. |
| Injection | Split/Splitless, 250 °C | Ensures complete vaporization. |
| Carrier Gas | Helium | Inert mobile phase. |
| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) | Separates components based on boiling point. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns. |
| MS Detection | Scan mode (e.g., m/z 40-300) | Acquires full mass spectrum for identification. |
Table 3. Potential GC-MS conditions for the analysis of this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an analytical method used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions.
Crystal System and Space Group Analysis
As no crystal structure for this compound has been reported in public databases such as the Crystallography Open Database or the Cambridge Structural Database, its crystal system and space group remain undetermined. To perform this analysis, a single crystal of high quality would need to be grown and analyzed using an X-ray diffractometer. nih.gov The resulting diffraction pattern would allow for the determination of the unit cell dimensions and the crystal's symmetry, which define its crystal system (e.g., monoclinic, orthorhombic) and space group.
Intermolecular Interactions and Hydrogen Bonding Networks
Although the experimental crystal structure is unknown, the molecular structure of this compound allows for strong predictions about its solid-state interactions. The molecule possesses key features for forming a robust hydrogen-bonding network: a primary amine group (-NH₂) that can act as a hydrogen bond donor, and two nitrogen atoms (one on the amine and one in the pyridine ring) that can act as hydrogen bond acceptors.
It is highly probable that in the solid state, these molecules would arrange themselves to maximize hydrogen bonding. A common motif would involve the amine group of one molecule donating a hydrogen to the pyridine nitrogen of an adjacent molecule, creating chains or more complex three-dimensional networks. These strong, directional interactions would significantly influence the compound's melting point and solubility.
| Functional Group | Potential Role in Hydrogen Bonding |
| Primary Amine (-NH₂) | Donor (via N-H bonds) and Acceptor (via N lone pair) |
| Pyridine Nitrogen | Acceptor (via N lone pair) |
Table 4. Potential hydrogen bonding sites in this compound.
Despite extensive searches for crystallographic data on this compound, no specific experimental results for its asymmetric unit and unit cell characterization have been found in the public domain.
Detailed crystallographic analysis, which involves techniques like X-ray diffraction, is necessary to determine the precise three-dimensional arrangement of atoms and molecules within a crystal lattice. This analysis provides fundamental information, including the parameters of the unit cell—the basic repeating block of the crystal structure—and the contents of the asymmetric unit, which is the smallest part of the unit cell that can be repeated by symmetry operations to generate the entire cell.
While crystallographic data is available for structurally related compounds, this information cannot be extrapolated to accurately describe the crystal structure of this compound. The substitution pattern and molecular conformation of each unique compound significantly influence its packing in the solid state, leading to distinct unit cell dimensions and symmetries.
Therefore, without dedicated experimental investigation into the crystal structure of this compound, the specific details regarding its asymmetric unit and unit cell characterization remain undetermined.
Q & A
Basic: What are the recommended methods for synthesizing 4-isopropylpyridin-3-amine, and what key reaction conditions influence yield?
Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, highlights the use of aminopyridine precursors in coupling reactions with halogenated intermediates under optimized conditions (e.g., using bases like K₂CO₃ and temperatures between 60–100°C). Reaction yields are influenced by:
- Temperature control : Higher temperatures (≥80°C) favor ring closure but may lead to side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Catalysts : Palladium catalysts improve cross-coupling efficiency in aryl-amine bond formation .
Advanced: How can researchers address contradictory spectroscopic data (e.g., NMR shifts) when characterizing this compound derivatives?
Answer:
Contradictions in NMR data often arise from dynamic effects (e.g., tautomerism) or impurities. To resolve these:
- Multi-technique validation : Combine -NMR, -NMR, and HRMS (as in and ) to cross-verify assignments.
- Variable Temperature (VT) NMR : Identify tautomeric shifts by analyzing spectra at different temperatures.
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Basic: What analytical techniques are essential for confirming the purity and structure of this compound?
Answer:
Critical techniques include:
- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., distinguishing isopropyl vs. methyl groups) .
- Mass spectrometry (MS) : HRMS or ESI-MS to verify molecular ion peaks (e.g., reports ).
- Infrared (IR) spectroscopy : Identify amine N-H stretches (~3350 cm) and aromatic C-H vibrations .
Advanced: What strategies optimize the regioselectivity in the amination of substituted pyridines to obtain this compound?
Answer:
Regioselectivity is controlled by:
- Directing groups : Electron-donating groups (e.g., -NH) at the 3-position direct substitution to the 4-position.
- Catalytic systems : Pd/ligand systems (e.g., XPhos) enhance selectivity in Buchwald-Hartwig amination.
- Base selection : Sterically hindered bases (e.g., DBU) minimize competing pathways, as seen in for similar pyridinamines .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
Key precautions include:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (per and ).
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Advanced: How does the substitution pattern on the pyridine ring (e.g., isopropyl vs. methyl groups) influence the physicochemical properties of this compound?
Answer:
- Lipophilicity : Isopropyl groups increase logP compared to methyl, affecting solubility ( compares methyl-substituted analogs).
- Steric effects : Bulkier isopropyl groups may hinder intermolecular interactions, reducing crystallization tendency.
- Electronic effects : Electron-donating isopropyl groups slightly elevate the pK of the amine, altering reactivity in acidic conditions .
Basic: What are the primary challenges in isolating this compound from reaction mixtures, and what purification methods are effective?
Answer:
Challenges include:
- Co-elution with byproducts : Use gradient elution in column chromatography (silica gel, hexane/EtOAc).
- Volatility : Avoid rotary evaporation at high temperatures; instead, use freeze-drying for aqueous solutions.
- Recrystallization : Ethanol/water mixtures effectively purify crystalline derivatives .
Advanced: In silico approaches for predicting the biological activity of this compound derivatives: How reliable are current models?
Answer:
Computational models (e.g., molecular docking, QSAR) provide preliminary insights but require empirical validation:
- Docking accuracy : Limited by force field parameters; cross-check with kinase inhibition assays (e.g., EGFR/HER2 in ).
- Data gaps : Models trained on methyl/phenyl analogs may mispredict isopropyl effects. Hybrid approaches combining DFT and machine learning improve reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
